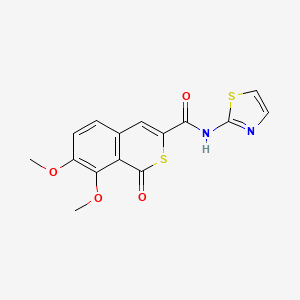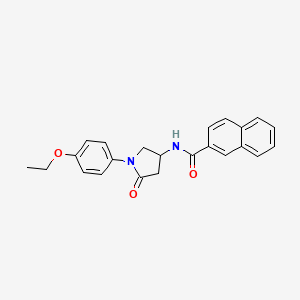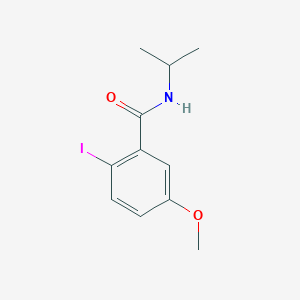![molecular formula C13H16N2O2 B2533117 N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2411289-38-6](/img/structure/B2533117.png)
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide, also known as Boc-L-phenylalaninaldehyde methyl acetal, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that cannot be synthesized by the body and must be obtained from the diet. Boc-L-phenylalaninaldehyde methyl acetal has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealaninaldehyde methyl acetal is a peptide-like compound that can interact with enzymes and metal ions through its functional groups. It can act as a competitive inhibitor of enzymes that cleave the peptide bond between the amino acids in the compound, preventing the enzyme from catalyzing the reaction. It can also act as a chelating agent for metal ions, forming a complex with the metal ion that can alter the reactivity and stability of the ion.
Biochemical and Physiological Effects:
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealaninaldehyde methyl acetal has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of aminopeptidases and carboxypeptidases, which are enzymes involved in the breakdown of proteins. It has also been shown to bind to metal ions such as copper and zinc, which are essential for various biological processes. The compound has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealaninaldehyde methyl acetal has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available from commercial sources and can be synthesized using various methods. However, the compound can be expensive, and the yield and purity can vary depending on the synthesis method used. The compound can also be toxic at high concentrations, and care should be taken when handling and disposing of it.
Future Directions
There are several future directions for the use of N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealaninaldehyde methyl acetal in scientific research. One direction is the development of new drugs that target enzymes involved in protein breakdown, such as aminopeptidases and carboxypeptidases. Another direction is the investigation of the compound's interactions with metal ions, such as copper and zinc, and their role in biological processes. The compound's antioxidant properties could also be further explored for potential therapeutic applications. Additionally, new synthesis methods could be developed to improve the yield and purity of the compound.
Synthesis Methods
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealaninaldehyde methyl acetal can be synthesized using a variety of methods, including the reaction of N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealanine with aldehydes, such as acetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealanine with aldehydes under acidic conditions, followed by reduction with lithium aluminum hydride. The yield and purity of the product can vary depending on the synthesis method used.
Scientific Research Applications
N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamidealaninaldehyde methyl acetal has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein structure and function. It has been used as a substrate for enzymes such as aminopeptidases and carboxypeptidases, which cleave the peptide bond between the amino acids in the compound. It has also been used as a ligand for metal ions, such as copper and zinc, which can bind to the nitrogen and oxygen atoms in the compound.
properties
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)15(2)10-12(16)14-9-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCJYYOPWUJGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)
![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)
![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)
![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)
![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)